molecular formula C19H14ClN3O2 B2720874 Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate CAS No. 955336-23-9

Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate

Cat. No.: B2720874
CAS No.: 955336-23-9
M. Wt: 351.79
InChI Key: KPGIBZARSPZKGJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a cyano group, a chloroanilino group, and an ethyl ester

Preparation Methods

The synthesis of Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Chloroanilino Group: The chloroanilino group can be attached through a nucleophilic aromatic substitution reaction, where 4-chloroaniline reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-8-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.

    4-Chloroaniline: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(4-chloroanilino)-8-cyanoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-2-25-19(24)16-11-22-17-12(10-21)4-3-5-15(17)18(16)23-14-8-6-13(20)7-9-14/h3-9,11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGIBZARSPZKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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